Spectroscopic Analysis of Mollugin: A Technical Overview
Spectroscopic Analysis of Mollugin: A Technical Overview
Please Note: An extensive search for the spectroscopic data of Furomollugin did not yield specific experimental results. Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, mollugin , as a representative example for researchers, scientists, and drug development professionals.
Mollugin (Methyl 6-hydroxy-2,2-dimethyl-2H-benzo[h]chromene-5-carboxylate) is a natural product isolated from plants of the Rubia genus, such as Rubia cordifolia.[1][2] It has garnered interest for its various biological activities, including anti-inflammatory and neuroprotective effects.[1] The structural elucidation and characterization of such natural products heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available spectroscopic data for mollugin and outlines the typical experimental protocols used for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for mollugin, providing a quantitative basis for its structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.
Table 1: ¹³C NMR Spectroscopic Data for Mollugin
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 122.1 |
| C2 | 128.4 |
| C3 | 125.7 |
| C4 | 127.0 |
| C4a | 120.9 |
| C5 | 108.9 |
| C6 | 158.4 |
| C6a | 114.3 |
| C7 | 148.8 |
| C8 | 76.8 |
| C9 | 129.8 |
| C10 | 118.8 |
| C10a | 127.0 |
| C10b | 121.2 |
| OCH₃ | 61.9 |
| C(CH₃)₂ | 28.2 |
| C(CH₃)₂ | 28.2 |
Note: Data sourced from publicly available databases. Specific solvent and frequency were not detailed.[3]
¹H NMR Data for Mollugin was not available in the public databases searched.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.
Table 2: GC-MS Fragmentation Data for Mollugin [3]
| Mass-to-Charge Ratio (m/z) | Description |
| 284 | Molecular Ion [M]⁺ |
| 252 | [M - CH₃OH]⁺ |
| 237 | [M - CH₃OH - CH₃]⁺ (Base Peak) |
Note: This data corresponds to the major peaks observed in the Gas Chromatography-Mass Spectrometry analysis.[3]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Specific experimental IR data for mollugin was not found in the conducted searches. However, based on its structure, the following characteristic absorption bands would be expected:
Table 3: Predicted Infrared (IR) Absorption Bands for Mollugin
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3550 - 3200 (broad) | Phenolic O-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2985 - 2870 | Aliphatic C-H (from methyl groups) | Stretching |
| 1725 - 1705 | Ester C=O | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1300 - 1000 | C-O | Stretching |
Experimental Protocols
The following sections describe standardized experimental methodologies for the spectroscopic analysis of natural products like mollugin.
NMR Spectroscopy
Sample Preparation:
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A sample of the isolated compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom. This often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
2D NMR: To aid in structure elucidation, various two-dimensional NMR experiments can be performed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine one-bond and multiple-bond correlations between protons and carbons, respectively.
Mass Spectrometry (typically with Chromatography)
Sample Preparation:
-
The purified compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
The solution is then filtered to remove any particulate matter.
Data Acquisition (using LC-MS):
-
The sample solution is injected into a Liquid Chromatography (LC) system, often a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) instrument.
-
The compound is separated from any remaining impurities on a chromatographic column (e.g., a C18 reversed-phase column).
-
The eluent from the LC is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for natural products.
-
The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-1000). High-resolution mass spectrometry (e.g., using a Time-of-Flight or Orbitrap analyzer) is employed to determine the accurate mass and elemental composition of the molecular ion.
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method that requires minimal sample preparation.
Data Acquisition:
-
A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded.
-
The sample is placed in the IR beam path.
-
The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The data is usually presented as a plot of transmittance or absorbance versus wavenumber.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like mollugin using key spectroscopic techniques.
